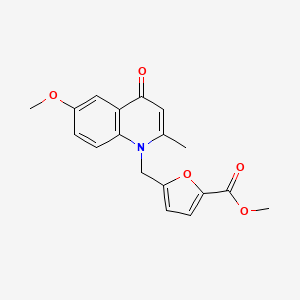

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC16264412

Molecular Formula: C18H17NO5

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO5 |

|---|---|

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | methyl 5-[(6-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

| Standard InChI | InChI=1S/C18H17NO5/c1-11-8-16(20)14-9-12(22-2)4-6-15(14)19(11)10-13-5-7-17(24-13)18(21)23-3/h4-9H,10H2,1-3H3 |

| Standard InChI Key | IOFOCAXIQGLMOW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)OC |

Introduction

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are widely studied for their potential applications in medicinal chemistry, particularly due to their biological activity and structural versatility.

This article provides a detailed overview of the compound, including its chemical structure, synthesis, potential applications, and related research findings.

Synthesis

The synthesis of methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. While specific protocols for this compound are not directly available in the provided data, similar quinoline derivatives are synthesized using the following general steps:

-

Formation of the Quinoline Core:

-

Quinoline derivatives are often synthesized through Friedländer condensation or Skraup synthesis methods.

-

Substituents such as methoxy and methyl groups can be introduced via electrophilic substitution reactions.

-

-

Attachment of the Furan Ring:

-

The furan moiety is typically introduced through coupling reactions, such as Suzuki or Heck coupling.

-

-

Esterification:

-

A carboxylic acid functional group on the furan ring is converted into a methyl ester using reagents like methanol and acid catalysts.

-

Further optimization of reaction conditions ensures high yield and purity of the target compound.

Potential Applications

Quinoline derivatives, including methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate, are extensively studied for their pharmacological properties:

-

Anticancer Activity:

-

Antimicrobial Properties:

-

The quinoline scaffold is known for its activity against bacterial and fungal pathogens due to its ability to disrupt microbial enzymes.

-

-

Anti-inflammatory Effects:

-

Some quinoline derivatives inhibit inflammatory mediators, making them candidates for treating autoimmune diseases.

-

-

Potential as Fluorescent Probes:

-

The aromatic system in quinolines enables their use in fluorescence-based imaging techniques.

-

Research Findings

Recent studies on similar compounds have highlighted their biological significance:

-

Anticancer Studies:

-

Structure–Activity Relationships (SAR):

-

Synthetic Challenges:

-

Achieving regioselectivity during substitution reactions remains a critical challenge in synthesizing complex quinoline derivatives.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume